molecular formula C18H28N2O6P2 B4329268 tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)

tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)

Cat. No. B4329268
M. Wt: 430.4 g/mol
InChI Key: OJJGGCUOOMVDDT-UHFFFAOYSA-N
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Description

Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is a chemical compound that has been widely used in scientific research for several years. It is a potent inhibitor of glutamate receptor-mediated excitatory synaptic transmission and has been shown to have neuroprotective effects in various models of neuronal injury.

Mechanism of Action

Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor and prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the brain. By inhibiting glutamate receptor-mediated synaptic transmission, the compound reduces the excitotoxicity that can occur in neurological disorders. Additionally, the compound has been shown to modulate the activity of NMDA receptors, which are also involved in excitatory synaptic transmission.
Biochemical and Physiological Effects:
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been shown to have several biochemical and physiological effects. It reduces the release of glutamate from presynaptic terminals, which reduces the excitotoxicity that can occur in neurological disorders. The compound also reduces the influx of calcium ions into neurons, which can lead to cell death. Additionally, tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been shown to increase the expression of neurotrophic factors, which promote neuronal survival and growth.

Advantages and Limitations for Lab Experiments

Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate receptor-mediated synaptic transmission, which allows researchers to study the role of glutamate receptors in neurological disorders. The compound has also been shown to have neuroprotective effects in various models of neuronal injury, which makes it a valuable tool for studying the mechanisms underlying neuroprotection. However, one limitation of tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate). One area of research is to investigate the potential therapeutic applications of the compound in neurological disorders. Another area of research is to explore the mechanisms underlying the neuroprotective effects of tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) and to identify other compounds that have similar effects. Additionally, researchers can investigate the off-target effects of the compound on other ion channels and develop more selective inhibitors of glutamate receptors. Finally, future research can focus on the development of new methods for synthesizing tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) and other related compounds.

Scientific Research Applications

Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been extensively used in scientific research to study the role of glutamate receptors in various neurological disorders. It has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been used to investigate the mechanisms underlying synaptic plasticity and long-term potentiation, which are important processes in learning and memory.

properties

IUPAC Name

2,3-bis(diethoxyphosphorylmethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6P2/c1-5-23-27(21,24-6-2)13-17-18(14-28(22,25-7-3)26-8-4)20-16-12-10-9-11-15(16)19-17/h9-12H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJGGCUOOMVDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=NC2=CC=CC=C2N=C1CP(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl (2,3-quinoxalinediyldi-methylene)diphosphonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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